
9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” is a complex organic compound that belongs to the class of anthracenediones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a nitrosohydrazino group and a phenylthio group, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Introduction of Nitrosohydrazino Group: This step involves the reaction of 9,10-anthracenedione with nitrosohydrazine under controlled conditions.
Addition of Phenylthio Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to quinone derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of “9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” involves its interaction with specific molecular targets and pathways. The nitrosohydrazino group can interact with cellular proteins and enzymes, leading to various biological effects. The phenylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione: A simpler compound without the nitrosohydrazino and phenylthio groups.
1,4-Dihydroxyanthraquinone: Known for its use in dye production.
Mitoxantrone: A synthetic anthracenedione used in cancer treatment.
Uniqueness
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” is unique due to its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
189572-22-3 |
|---|---|
Molekularformel |
C20H13N3O3S |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-(9,10-dihydroxy-2-phenylsulfanylanthracen-1-yl)iminonitrous amide |
InChI |
InChI=1S/C20H13N3O3S/c24-19-13-8-4-5-9-14(13)20(25)17-15(19)10-11-16(18(17)21-22-23-26)27-12-6-2-1-3-7-12/h1-11,24-25H |
InChI-Schlüssel |
RDKNCSKADUGAPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C3=C(C4=CC=CC=C4C(=C3C=C2)O)O)N=NN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


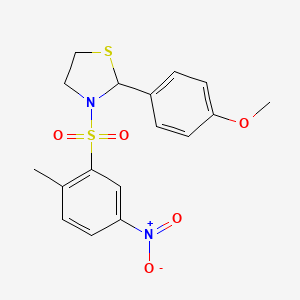
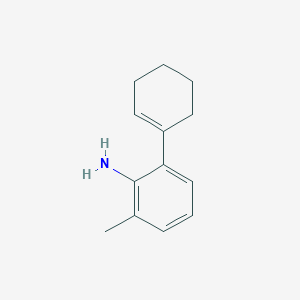
![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
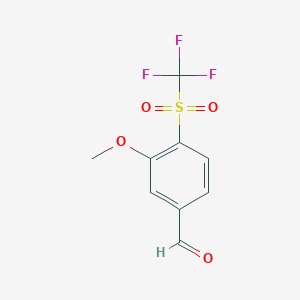
![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)
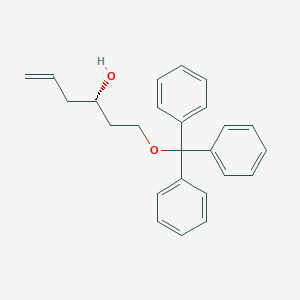
![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
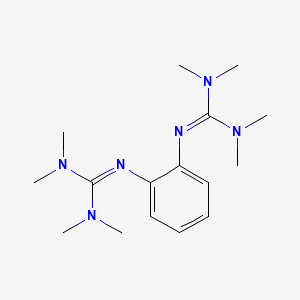
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
